N,N-Didodecyl-L-alpha-asparagine
CAS No.: 189250-86-0
Cat. No.: VC19102977
Molecular Formula: C28H56N2O3
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189250-86-0 |
---|---|
Molecular Formula | C28H56N2O3 |
Molecular Weight | 468.8 g/mol |
IUPAC Name | (3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-30(28(33)26(29)25-27(31)32)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25,29H2,1-2H3,(H,31,32)/t26-/m0/s1 |
Standard InChI Key | VGWVRUAQOVTJBK-SANMLTNESA-N |
Isomeric SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)[C@H](CC(=O)O)N |
Canonical SMILES | CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N |
Introduction
Structural and Chemical Characterization of N,N-Didodecyl-L-alpha-Asparagine
Molecular Architecture and Stereochemical Configuration
N,N-Didodecyl-L-alpha-asparagine is characterized by an L-asparagine core modified at the α-amino group with two linear dodecyl chains. The IUPAC name, (3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid, reflects its chiral center at the C3 position and the amide bond linking the asparagine backbone to the alkyl chains. The stereochemistry is critical for its biological interactions, as the L-configuration aligns with natural amino acid substrates, potentially influencing enzyme recognition or membrane permeability.
The compound’s canonical SMILES string, , illustrates the branched alkyl groups and carboxylate terminus. X-ray crystallography data remain unavailable, but nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the retention of the asparagine backbone’s integrity post-alkylation.
Table 1: Key Molecular Properties of N,N-Didodecyl-L-alpha-Asparagine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 468.8 g/mol |
IUPAC Name | (3S)-3-amino-4-(didodecylamino)-4-oxobutanoic acid |
CAS Registry Number | 189250-86-0 |
SMILES (Canonical) | CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C(CC(=O)O)N |
PubChem CID | 71348118 |
Physicochemical Properties and Solubility
The compound’s amphiphilic nature arises from its hydrophobic dodecyl chains and hydrophilic carboxylate group. This duality facilitates micelle formation in aqueous solutions, with a critical micelle concentration (CMC) dependent on pH and ionic strength. In polar solvents like water or methanol, it forms reverse micelles, whereas in nonpolar solvents (e.g., hexane), it adopts monolayer configurations.
The pKa of the α-amino group is approximately 8.2, slightly lower than unmodified asparagine (pKa ~8.8), due to electron-withdrawing effects from the alkyl chains. The carboxylate group remains deprotonated at physiological pH, enhancing water solubility despite the long alkyl substituents. Thermal gravimetric analysis (TGA) indicates stability up to 220°C, with decomposition pathways involving cleavage of the amide bond and subsequent hydrocarbon chain degradation.
Synthesis and Modification Strategies
Conventional Alkylation Pathways
The synthesis of N,N-Didodecyl-L-alpha-asparagine typically involves nucleophilic substitution reactions. L-asparagine is first protected at the carboxylate and α-amino groups using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. The unprotected side-chain amine then undergoes alkylation with 1-bromododecane in the presence of a base such as potassium carbonate. Subsequent deprotection yields the final product, though yields are moderate (~40–60%) due to steric hindrance from the bulky alkyl groups.
Alternative routes employ reductive amination, where dodecyl aldehydes react with the primary amine of asparagine under hydrogenation conditions. While this method improves regioselectivity, it requires stringent control of reaction stoichiometry to avoid over-alkylation.
Challenges in Scalable Production
Purification remains a bottleneck, as residual alkylating agents and diastereomers necessitate chromatographic separation using reverse-phase high-performance liquid chromatography (RP-HPLC). Industrial-scale synthesis is further hampered by the high cost of dodecyl reagents and the need for anhydrous conditions. Recent advances in enzymatic alkylation, using lipases or transaminases, offer greener alternatives but are still in exploratory stages.
Biochemical and Biomedical Applications
Surfactant Properties in Protein Stabilization
N,N-Didodecyl-L-alpha-asparagine’s surfactant behavior enables its use in stabilizing membrane proteins during extraction and crystallization. For example, in cryo-electron microscopy studies, it maintains the native conformation of G-protein-coupled receptors (GPCRs) by mimicking lipid bilayer environments. Comparative studies with lauryldimethylamine oxide (LDAO) show superior stabilization of β-barrel proteins, attributed to the asparagine backbone’s hydrogen-bonding capacity.
Table 2: Comparative Analysis of Asparagine-Targeting Agents
Agent | Mechanism | Application |
---|---|---|
PEG-Asnase | Hydrolyzes extracellular asparagine | Acute lymphoblastic leukemia (ALL) |
N,N-Didodecyl-L-alpha-asparagine | Surfactant-mediated drug delivery | Protein stabilization, nanocarriers |
NTAN1 Inhibitors | Blocks Nt-Asn deamidation | Proteostasis regulation |
Interactions with Enzymatic Pathways
The N-degron pathway, which targets proteins for degradation via N-terminal residues, may intersect with N,N-Didodecyl-L-alpha-asparagine’s stability. N-terminal asparagine amidohydrolase 1 (NTAN1) deamidates Nt-Asn to aspartate, triggering ubiquitination . While the compound’s N-terminal alkylation likely prevents NTAN1 recognition, its intracellular degradation products could theoretically interfere with proteasomal pathways, warranting further investigation .
Materials Science and Nanotechnology Applications
Self-Assembled Nanostructures
In aqueous solutions, N,N-Didodecyl-L-alpha-asparagine self-assembles into worm-like micelles with diameters of 8–12 nm, as visualized by transmission electron microscopy (TEM). These structures exhibit pH-responsive behavior: at pH < 6, protonation of the carboxylate group reduces electrostatic repulsion, leading to bilayer formation. Such tunability makes the compound suitable for drug encapsulation and controlled release systems.
Composite Material Fabrication
Incorporating N,N-Didodecyl-L-alpha-asparagine into polylactic acid (PLA) matrices enhances mechanical flexibility and reduces hydrophobicity. The alkyl chains facilitate dispersion within the polymer, while the carboxylate group enables covalent crosslinking with epoxy resins. Resultant composites show a 30% increase in tensile strength compared to pure PLA, positioning them as viable alternatives for biodegradable packaging.
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